乙二醇二正丁酸酯

描述

Ethylene glycol di-N-butyrate is a chemical compound that is not directly mentioned in the provided papers. However, ethylene glycol, a related compound, is referenced as a solvent and promoter in the synthesis of various organic compounds. Ethylene glycol is known for its use in antifreeze formulations due to its low freezing point and its ability to form strong hydrogen bonds, which can be advantageous in chemical synthesis .

Synthesis Analysis

The papers provided do not specifically discuss the synthesis of ethylene glycol di-N-butyrate, but they do provide insight into the synthesis of related compounds using ethylene glycol or its derivatives. For instance, a novel poly (ethylene glycol) grafted ionic liquid was synthesized and used as a catalyst in the formation of 3,4-dihydropyrano[3,2-c]chromene derivatives, demonstrating the versatility of ethylene glycol derivatives in catalysis . Another study utilized diethylene glycol-bis(3-methylimidazolium) dihydroxide as a catalyst for the synthesis of 4H-pyrane derivatives, showcasing the application of ethylene glycol derivatives in facilitating organic reactions .

Molecular Structure Analysis

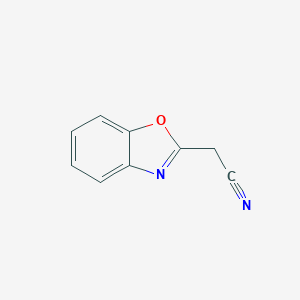

While the molecular structure of ethylene glycol di-N-butyrate is not analyzed in the provided papers, the structure of ethylene glycol itself consists of two hydroxyl groups attached to a two-carbon chain. This structure allows it to act as a solvent and reactant in various chemical reactions due to its ability to form hydrogen bonds and interact with a wide range of chemical species .

Chemical Reactions Analysis

The provided papers highlight the role of ethylene glycol and its derivatives in chemical reactions. Ethylene glycol was used as a solvent and promoter in a catalyst-free synthesis of bis(coumarin)s and bis(pyrazol)s, indicating its effectiveness in promoting reactions without the need for additional catalysts . The other studies demonstrate the use of ethylene glycol derivatives as catalysts in the synthesis of heterocyclic compounds, suggesting that modifications to ethylene glycol can enhance its reactivity and usefulness in organic synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethylene glycol di-N-butyrate are not directly discussed in the provided papers. However, ethylene glycol is known for its moderate viscosity, high boiling point, and hygroscopic nature, which make it an excellent solvent for organic reactions. Its chemical properties, such as the ability to donate hydrogen bonds, make it a valuable reactant and medium in various chemical syntheses .

科学研究应用

催化和化学合成

合成了一种新型的聚(乙二醇)接枝的 N,N-二甲氨基吡啶官能化双阳离子离子液体,并将其用作合成 3,4-二氢吡喃并[3,2-c]色烯衍生物的可回收催化剂。该工艺具有环保、底物适应性广等优点,突出了乙二醇衍生物在提高化学合成中的催化效率和可持续性方面的作用 (Wang 等人,2015)。

材料科学和聚合物研究

乙二醇的性质及其衍生物在工业过程中的应用,包括在塑料中和作为化学中间体的应用,展示了该化合物的多功能性和在开发新材料和工业过程中的重要性 (Yue 等人,2012)。

环境工程和生物技术

对大肠杆菌进行工程改造以有效利用乙二醇,展示了微生物系统将乙二醇(塑料废料中的关键成分)转化为增值化学品的潜力。该应用强调了乙二醇衍生物在应对环境挑战和推进可持续生物加工中的重要性 (Franden 等人,2018)。

纳米技术和纳米颗粒合成

乙二醇还原羧酸银已被探索为合成银纳米颗粒的方法,表明乙二醇衍生物在创造纳米材料中的用途,该纳米材料在电子、医学和催化等领域具有潜在应用 (Yukhin 等人,2015)。

安全和危害

属性

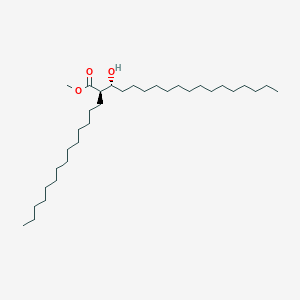

IUPAC Name |

2-butanoyloxyethyl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O4/c1-3-5-9(11)13-7-8-14-10(12)6-4-2/h3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTRWCBAYKQWCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

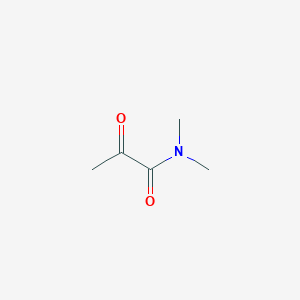

CCCC(=O)OCCOC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871589 | |

| Record name | Ethane-1,2-diyl dibutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethylene glycol di-N-butyrate | |

CAS RN |

105-72-6 | |

| Record name | Glycol dibutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 1,2-ethanediyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane-1,2-diyl dibutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B91302.png)

![3,6-dimethyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-7-one](/img/structure/B91309.png)